molecular formula C8H4ClN3 B8769634 6-chloro-1H-indazole-4-carbonitrile

6-chloro-1H-indazole-4-carbonitrile

Cat. No.: B8769634
M. Wt: 177.59 g/mol
InChI Key: GMOFODDWHSNVDE-UHFFFAOYSA-N
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Description

6-Chloro-1H-indazole-4-carbonitrile is a heterocyclic aromatic compound featuring an indazole core substituted with a chlorine atom at position 6 and a carbonitrile group at position 2. Its molecular formula is C₈H₄ClN₃, with a molecular weight of 177.59 g/mol. Indazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and anticancer properties. The carbonitrile group enhances electrophilicity, making it a valuable synthetic intermediate for further functionalization.

Properties

Molecular Formula

C8H4ClN3

Molecular Weight

177.59 g/mol

IUPAC Name

6-chloro-1H-indazole-4-carbonitrile

InChI

InChI=1S/C8H4ClN3/c9-6-1-5(3-10)7-4-11-12-8(7)2-6/h1-2,4H,(H,11,12)

InChI Key

GMOFODDWHSNVDE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1C#N)C=NN2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

6-Chloro-4-nitro-1H-indazole-3-carbonitrile
  • Molecular Formula : C₈H₃ClN₅O₂ (MW: 237.60 g/mol)
  • Key Differences : Substitution of the carbonitrile group at position 3 and a nitro group at position 4 (vs. carbonitrile at position 4 in the target compound). The nitro group increases molecular polarity and may influence reactivity in nucleophilic aromatic substitution.
  • Applications: Nitro-substituted indazoles are often precursors in the synthesis of amines or other bioactive derivatives. No direct biological data are reported for this compound .
5-Chloro-1H-indole-3-carbaldehyde derivatives
  • Example : 5-Chloro-1H-indole-3-carbaldehyde benzoylhydrazone (C₁₆H₁₁ClN₄O, MW: 310.74 g/mol).
  • Key Differences : Indole core (vs. indazole) with a benzoylhydrazone side chain. The indole scaffold lacks the pyrazole-like N–N bond, altering electronic properties and hydrogen-bonding capacity.
  • Research Findings : These derivatives exhibit crystallographically characterized structures, aiding in SAR studies for antimicrobial or antiproliferative agents .
1H-Imidazole-4-carbonitrile
  • Molecular Formula : C₄H₃N₃ (MW: 93.09 g/mol).
  • Key Differences: Smaller imidazole ring (vs. bicyclic indazole) with a carbonitrile group. Imidazole derivatives often show higher solubility in polar solvents (e.g., THF, ethanol) and distinct pharmacokinetic profiles (e.g., high GI absorption, non-BBB penetration) .
6-Bromo-4-fluoro-1H-indazole
  • Molecular Formula : C₇H₄BrFN₂ (MW: 229.02 g/mol).
  • Key Differences : Bromine at position 6 and fluorine at position 3. Halogen substituents modulate lipophilicity and metabolic stability. Bromine’s larger atomic radius may enhance van der Waals interactions in target binding.
  • Applications : Used in kinase inhibitor development (e.g., Binimetinib, Selumetinib) .

Pharmacological Potential

  • Halogenated Indazoles : Bromo- and fluoro-substituted indazoles (e.g., Binimetinib) demonstrate potent MEK inhibition, suggesting that 6-chloro-1H-indazole-4-carbonitrile’s chlorine substituent may similarly enhance target affinity .
  • Carbonitrile Role : The carbonitrile group in 1H-imidazole-4-carbonitrile contributes to metabolic stability, a trait that may extend to indazole analogs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 6-chloro-1H-indazole-4-carbonitrile, and how do reaction conditions influence yield and purity?

  • Methodology : Multi-step synthesis involving halogenation and cyanation reactions. For example, bromo-substituted indazole derivatives (e.g., 6-bromo-1-methylindazole-4-carbonitrile) are synthesized via nucleophilic substitution or transition-metal catalysis . Optimize solvent choice (e.g., ethanol or THF) and temperature (reflux conditions) to enhance yield (34–83% reported for analogous compounds) . Purification via column chromatography or recrystallization is critical for removing byproducts .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodology :

  • NMR : Confirm substitution patterns (e.g., chloro at C6, carbonitrile at C4) using 1H^1H- and 13C^{13}C-NMR. Aromatic protons appear as doublets in δ 7.5–8.5 ppm, while nitrile carbons resonate at ~115 ppm .
  • IR : Detect nitrile stretches (~2200 cm1^{-1}) and aromatic C–H vibrations (~3000 cm1^{-1}) .
  • MS : Molecular ion peaks (e.g., [M+H]+^+) should match the theoretical mass (e.g., 192.6 g/mol) .

Q. What preliminary assays are recommended to assess the bioactivity of this compound?

  • Methodology :

  • Anticancer : MTT assays using cancer cell lines (e.g., HeLa or MCF-7) to measure IC50_{50} values .
  • Enzyme inhibition : Kinase inhibition assays (e.g., EGFR or Aurora kinases) with ATP-competitive binding studies .
  • Antimicrobial : Disk diffusion assays against Gram-positive/negative bacteria to determine MIC (Minimum Inhibitory Concentration) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodology : Use SHELX for structure refinement and ORTEP-3 for graphical representation of hydrogen-bonding networks. For example, analyze π-π stacking or C–H···N interactions in the crystal lattice to explain stability and reactivity . Graph-set analysis (e.g., Etter’s notation) can classify hydrogen-bonding motifs .

Q. What strategies optimize regioselective functionalization of the indazole core?

  • Methodology :

  • Electrophilic substitution : Use directing groups (e.g., –CN or –Cl) to control substitution at C3 or C7 positions .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids to introduce biaryl groups at C4 .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at electron-deficient positions .

Q. How are computational and experimental data reconciled when predicting reactivity or bioactivity?

  • Methodology :

  • DFT calculations : Compare HOMO/LUMO energies with experimental redox potentials to validate electron-withdrawing effects of –Cl and –CN groups .
  • Docking studies : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., kinases), then validate via IC50_{50} assays .
  • Contradiction resolution : If computational predictions clash with experimental IC50_{50}, re-evaluate solvation models or protonation states in simulations .

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